Disperse blue 124
Overview
Description
Disperse Blue 124 is a strong clothing dye sensitizer . It is also an important textile dye allergen . This chemical is an azo dye used in textiles and fabrics which include polyester fiber, yarn, cotton, linen, wool nylon, and acrylic to produce dark colors such as brown, black, purple, and some greens .
Molecular Structure Analysis
Disperse Blue 124 is a monoazo compound consisting of diazene with a 5-nitrothiazol-2-yl group attached to one nitrogen and a substituted 4-aminophenyl group attached to the other . It contains a total of 46 bonds; 27 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aromatic), 1 N azo-derivative .
Physical And Chemical Properties Analysis
Disperse Blue 124 has a density of 1.4±0.1 g/cm3, a boiling point of 545.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 99.5±0.5 cm3, and it has 9 H bond acceptors and 0 H bond donors .
Scientific Research Applications
Contact Sensitization and Dermatitis
Disperse Blue 124 is a synthetic dye commonly used in the textile industry. Recent research highlights its role in causing allergic dermatitis, particularly in individuals sensitized to disperse dyes. Studies identify two clinical subtypes of dermatitis linked to disperse dye sensitization: the eczematous type and the oedematous plaque type. The latter is notably associated with sensitization to disperse blue dyes, showcasing unusual clinical aspects, primarily affecting skin areas prone to friction or sweating. This association underscores the need for increased awareness and preventive measures in industries and applications involving Disperse Blue 124 to minimize health risks (Giusti & Seidenari, 2003).
Disperse Dye Wastewater Treatment
Disperse Blue 124, like other azo dyes, is not only pivotal in textile coloration but also serves crucial functions in high-tech applications, including optical data storage and energy transfer systems. Despite its versatility, the environmental impact of disperse dyes, particularly their persistence in water bodies due to poor degradability, is a significant concern. Recent reviews emphasize the importance of adopting comprehensive wastewater treatment methods to mitigate the environmental footprint of disperse dyes. These include both chemical and biological treatment approaches aimed at effectively removing or degrading disperse dyes from industrial effluents, thus addressing the environmental concerns associated with their use (Singh & Arora, 2011).
Reinforcement of Concrete Materials
In the realm of construction materials, Disperse Blue 124 has been explored for its potential in reinforcing concrete composites. Research delves into the efficacy of disperse reinforcement in concrete, highlighting the relevance of a multilevel approach to enhance the mechanical properties of concrete. This exploration suggests promising avenues for incorporating disperse dyes and fibers in concrete matrices to develop self-stressed concrete composites with improved strength and durability. Such innovations can lead to significant advancements in construction materials, offering enhanced performance and longevity of concrete structures (Pavlova & Belkina, 2022).
Safety And Hazards
Future Directions
Given its role as a strong clothing dye sensitizer and an important textile dye allergen , future research may focus on reducing its allergenic potential or finding alternatives with less sensitizing potential. It’s also important to continue monitoring its environmental impact, as disperse blue dyes can be a source of water pollution .
properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJVAFLGGPIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864562 | |
Record name | C.I. Disperse Blue 124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disperse blue 124 | |
CAS RN |
15141-18-1, 61951-51-7 | |
Record name | Disperse Blue 124 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Blue 124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse blue 124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Disperse Blue 124 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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